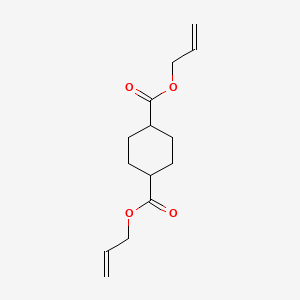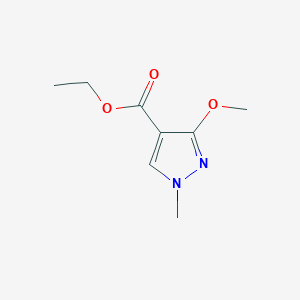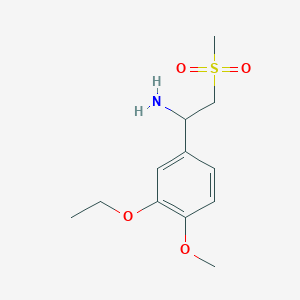
4-(3-Oxoprop-1-en-1-yl)benzonitrile
Vue d'ensemble
Description
4-(3-Oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C₁₀H₇NO It is a nitrile derivative characterized by the presence of a benzene ring substituted with a 3-oxoprop-1-en-1-yl group
Mécanisme D'action
Target of Action
This compound is a derivative of benzonitrile and contains a reactive 3-oxoprop-1-en-1-yl group . .
Biochemical Pathways
The biochemical pathways affected by 4-(3-Oxoprop-1-en-1-yl)benzonitrile are currently unknown Given the compound’s structure, it may be involved in reactions with other organic compounds, possibly influencing various biochemical pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-cyanobenzaldehyde and acetone
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide
Solvents: Industrial solvents like ethanol or methanol
Reaction Vessels: Large-scale reactors with temperature control and stirring mechanisms
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of 4-(3-aminoprop-1-en-1-yl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(3-Oxoprop-1-en-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Oxo-3-phenyl-1-propenyl)benzonitrile: Similar structure but with a phenyl group instead of a prop-1-en-1-yl group.
4-bromo-3-(3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with a bromine substituent on the benzene ring.
4-[(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile: Similar structure but with a methylphenyl group instead of a prop-1-en-1-yl group.
Uniqueness
4-(3-Oxoprop-1-en-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a nitrile group and a 3-oxoprop-1-en-1-yl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propriétés
IUPAC Name |
4-[(E)-3-oxoprop-1-enyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCARXOHQPZAX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)


![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)



![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)



![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)


